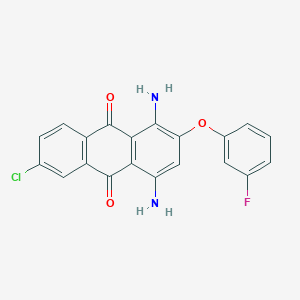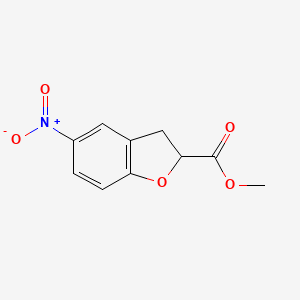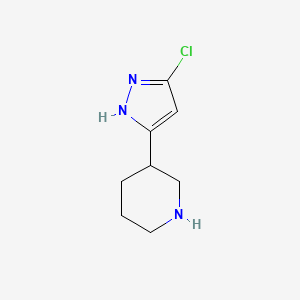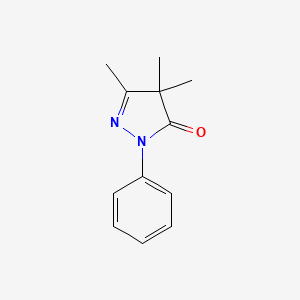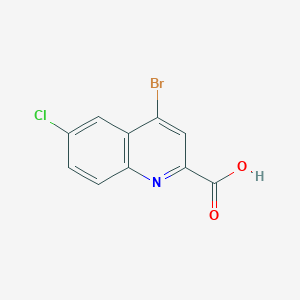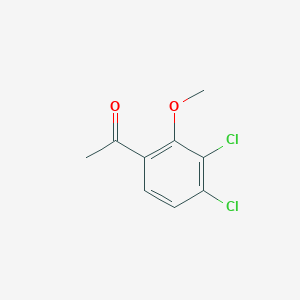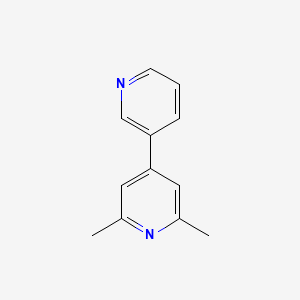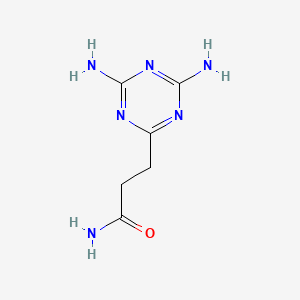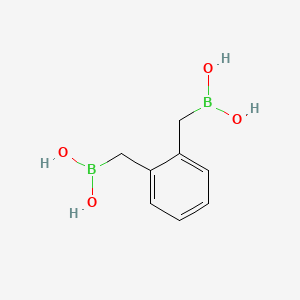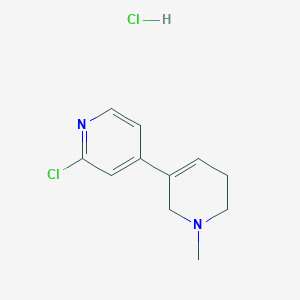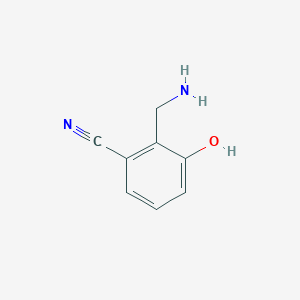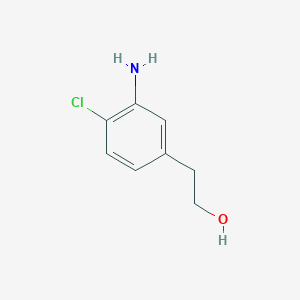
2-(3-Amino-4-chlorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-chlorophenyl)ethanol is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenylethanol, where the phenyl ring is substituted with an amino group at the 3-position and a chlorine atom at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chlorophenyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 3-nitro-4-chlorobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Grignard Reaction: The resulting 3-amino-4-chlorobenzaldehyde is then subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-4-chlorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-(3-Amino-4-chlorophenyl)acetaldehyde.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted phenylethanol derivatives.
Applications De Recherche Scientifique
2-(3-Amino-4-chlorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-4-chlorophenyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the chloro group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Amino-4-chlorophenyl)methanol: Similar structure but with a methanol group instead of ethanol.
2-(3-Amino-4-chlorophenyl)acetic acid: Contains an acetic acid group instead of ethanol.
2-(3-Amino-4-chlorophenyl)propane: Contains a propane group instead of ethanol.
Uniqueness
2-(3-Amino-4-chlorophenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-(3-amino-4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4,10H2 |
Clé InChI |
HSEUYHHBSOYIOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9,10-Anthracenedione, 1,5-bis[(1-methylethyl)amino]-](/img/structure/B13134922.png)
